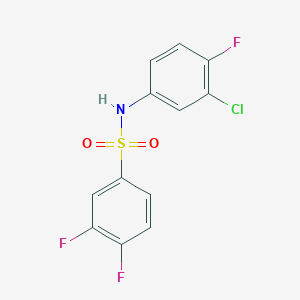

N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluorinated benzenesulfonamides are crucial in organic chemistry and medicinal chemistry due to their unique chemical and physical properties. These compounds have been extensively studied for their ability to participate in various chemical reactions, offering a wide range of applications in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of fluorinated benzenesulfonamides typically involves the use of electrophilic fluorinating agents. N-Fluorobenzenesulfonimide (NFSI) is often employed as a fluorinating agent due to its high reactivity and selectivity (Taylor et al., 1998). The process can include direct fluorination of arenemethanesulfonamide anions or the use of secondary sulfonamides in reactions with [18F]F2 for the synthesis of N-[18F]fluoro-N-alkylsulfonamides (Satyamurthy et al., 1990).

Molecular Structure Analysis

Crystal structure analysis of fluorinated benzenesulfonamides reveals the influence of substituents on the molecular architecture. For example, the presence of fluorine atoms and sulfonamide groups can lead to diverse supramolecular architectures due to different types of intermolecular interactions, such as hydrogen bonding and π-π stacking interactions (Rodrigues et al., 2015).

Chemical Reactions and Properties

Fluorinated benzenesulfonamides participate in various chemical reactions, including electrophilic fluorination, cycloisomerization, and the synthesis of complex organic molecules. Their reactivity is significantly influenced by the presence of fluorine atoms, which can enhance the electrophilic character of the sulfonamide group and facilitate nucleophilic substitution reactions (Ding et al., 2014).

Physical Properties Analysis

The physical properties of fluorinated benzenesulfonamides, such as solubility, melting point, and crystallinity, are influenced by the fluorination degree and the nature of substituents on the benzene ring. The introduction of fluorine atoms tends to increase the compound's lipophilicity and can affect its solubility in organic solvents.

Chemical Properties Analysis

The chemical properties of fluorinated benzenesulfonamides, including acidity, reactivity towards nucleophiles, and stability, are significantly affected by the fluorination pattern. Fluorine atoms adjacent to the sulfonamide group can increase the acidity of the NH bond and enhance the compound's reactivity in nucleophilic substitution reactions (Blackburn & Türkmen, 2005).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a receptor tyrosine kinase of the ErbB family, which is overexpressed in many human epithelial malignancies including non-small cell lung cancer (NSCLC) .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase by binding to the adenosine triphosphate (ATP)-binding site of the enzyme . This binding inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase disrupts multiple signaling pathways involved in tumor growth and angiogenesis such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis . The disruption of these pathways by the compound leads to the inhibition of uncontrolled cell growth, thereby exerting its anticancer effects.

Pharmacokinetics

Similar compounds like gefitinib have been characterized with suitable in vivo pharmacokinetic properties in preclinical safety species

Result of Action

The result of the compound’s action is the inhibition of uncontrolled cell growth, which is a characteristic feature of cancer. By selectively inhibiting the EGFR tyrosine kinase, the compound disrupts the biochemical pathways that promote cell growth and proliferation, thereby exerting its anticancer effects .

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO2S/c13-9-5-7(1-3-10(9)14)17-20(18,19)8-2-4-11(15)12(16)6-8/h1-6,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYZCBQDLVSLMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-methoxybenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809099.png)

![N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5809131.png)

![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5809134.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5809139.png)

![(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5809146.png)

![5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5809156.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5809169.png)

![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5809171.png)